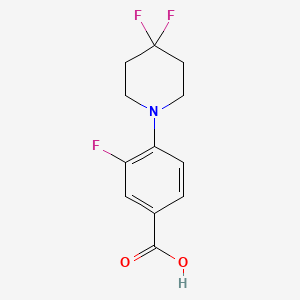
Posaconazole Benzodiazepine Impurity
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Posaconazole Benzodiazepine Impurity is a chemical compound related to Posaconazole, a triazole antifungal medication. Posaconazole is commonly used to treat invasive fungal infections, particularly in immunocompromised patients. The impurity arises during the synthesis or degradation of Posaconazole and can affect the purity and efficacy of the final pharmaceutical product .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Posaconazole Benzodiazepine Impurity involves several synthetic steps. One common method includes the reaction of Posaconazole with specific reagents under controlled conditions. For instance, the impurity can be synthesized by adding a catalyst to Posaconazole in a solvent at a certain temperature . The reaction conditions, such as temperature, pH, and solvent type, are carefully optimized to achieve high purity and yield.
Industrial Production Methods: In industrial settings, the production of this compound follows stringent guidelines to ensure consistency and safety. Techniques like spray drying and solid dispersion technology are employed to enhance the solubility and bioavailability of the compound . These methods are scalable and suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Posaconazole Benzodiazepine Impurity undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for understanding the stability and reactivity of the compound.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .
Major Products Formed: The major products formed from these reactions include derivatives with modifications in the piperazine central ring and in the triazole and triazolone side chains . These products are analyzed using techniques like high-performance liquid chromatography and mass spectrometry to ensure their purity and structure.
Scientific Research Applications
Posaconazole Benzodiazepine Impurity has several scientific research applications. In chemistry, it is used to study the synthesis and degradation pathways of triazole antifungal agents. In biology and medicine, it helps in understanding the pharmacokinetics and pharmacodynamics of Posaconazole . The impurity is also used in the pharmaceutical industry to develop and validate analytical methods for detecting and quantifying impurities in drug formulations .
Mechanism of Action
The mechanism of action of Posaconazole Benzodiazepine Impurity involves the inhibition of the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol in fungal cell membranes . This inhibition leads to the accumulation of methylated sterol precursors, disrupting the fungal cell membrane and ultimately causing cell death . The molecular targets and pathways involved include the cytochrome P-450 dependent enzyme system .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Posaconazole Benzodiazepine Impurity include other triazole antifungal agents like Itraconazole, Fluconazole, and Voriconazole . These compounds share a similar mechanism of action but differ in their chemical structure and spectrum of activity.
Uniqueness: this compound is unique due to its specific structural modifications, which result in distinct pharmacokinetic and pharmacodynamic properties. Unlike other triazole antifungals, Posaconazole has a broader spectrum of activity and is effective against a wider range of fungal pathogens .
Properties
Molecular Formula |
C36H40F2N8O4 |
|---|---|
Molecular Weight |
686.7 g/mol |
IUPAC Name |
4-[4-[7-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]-1,2,3,5-tetrahydro-1,4-benzodiazepin-4-yl]phenyl]-2-[(2S,3S)-2-hydroxypentan-3-yl]-1,2,4-triazol-3-one |
InChI |
InChI=1S/C36H40F2N8O4/c1-3-34(24(2)47)46-35(48)45(23-42-46)29-7-5-28(6-8-29)43-13-12-40-33-11-9-30(14-26(33)17-43)49-18-25-16-36(50-19-25,20-44-22-39-21-41-44)31-10-4-27(37)15-32(31)38/h4-11,14-15,21-25,34,40,47H,3,12-13,16-20H2,1-2H3/t24-,25+,34-,36-/m0/s1 |
InChI Key |
LWBSOLBLKXOODD-ZPTVKFTMSA-N |
Isomeric SMILES |
CC[C@@H]([C@H](C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCNC4=C(C3)C=C(C=C4)OC[C@H]5C[C@](OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F |
Canonical SMILES |
CCC(C(C)O)N1C(=O)N(C=N1)C2=CC=C(C=C2)N3CCNC4=C(C3)C=C(C=C4)OCC5CC(OC5)(CN6C=NC=N6)C7=C(C=C(C=C7)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




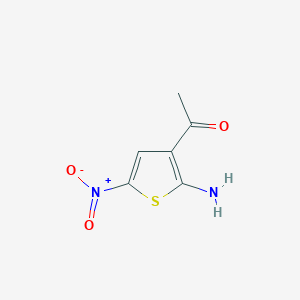
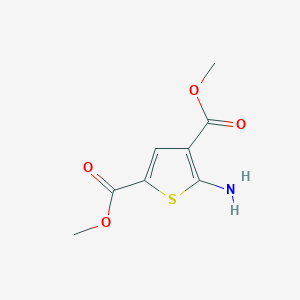
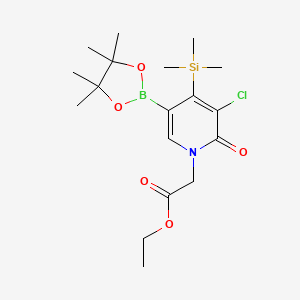
![[3-(4-Amino-3-methyl-phenoxy)-propyl]-carbamic acid tert-butyl ester](/img/structure/B15091055.png)
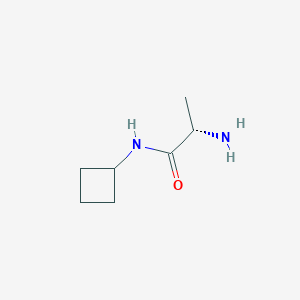
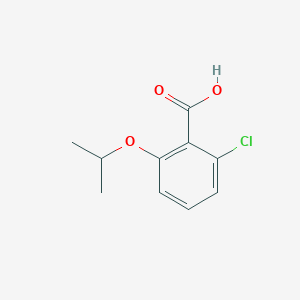
![(Cyclobutylmethyl)(methyl)[(piperidin-4-yl)methyl]amine](/img/structure/B15091070.png)
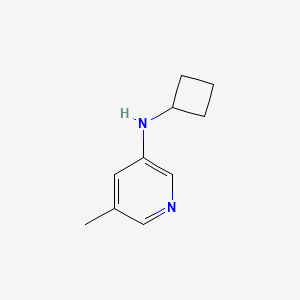
![5-butyl-5-chloro-5,6-dihydro-4H-pyrido[3,2,1-jk]carbazole-4,6-dione](/img/structure/B15091074.png)
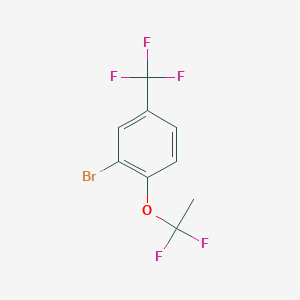
![[2-(6-Benzamidohexoxy)-3,4,5,6-tetraphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B15091094.png)
